molecular formula C16H21NO3 B13808647 Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester CAS No. 58422-75-6

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester

Cat. No.: B13808647
CAS No.: 58422-75-6
M. Wt: 275.34 g/mol
InChI Key: ZKSWJCZLGYBLEQ-UHFFFAOYSA-N
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Description

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester is a chemical compound with the molecular formula C16H21NO3. It is also known by its synonyms such as 1-cyano-4,4-dimethyl-1-phenylpentyl ethaneperoxoate and peracetic acid 1-cyano-4,4-dimethyl-1-phenylpentyl ester . This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and a peroxo ester functional group.

Preparation Methods

The synthesis of ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester typically involves the reaction of 1-cyano-4,4-dimethyl-1-phenylpentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester involves its interaction with molecular targets through its functional groups. The peroxo ester group can generate reactive oxygen species, which can oxidize various substrates. The cyano group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic compounds .

Comparison with Similar Compounds

Ethaneperoxoic acid, 1-cyano-4,4-dimethyl-1-phenylpentyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

58422-75-6

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1-cyano-4,4-dimethyl-1-phenylpentyl) ethaneperoxoate

InChI

InChI=1S/C16H21NO3/c1-13(18)19-20-16(12-17,11-10-15(2,3)4)14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3

InChI Key

ZKSWJCZLGYBLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(CCC(C)(C)C)(C#N)C1=CC=CC=C1

Origin of Product

United States

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